Allyl myristate
Description
Contextualization within Ester Chemistry
Allyl myristate is classified as an ester, a class of chemical compounds derived from the reaction of a carboxylic acid and an alcohol. Specifically, it is synthesized through the esterification of myristic acid (tetradecanoic acid) with allyl alcohol (prop-2-en-1-ol). ontosight.ai This reaction typically involves the removal of a water molecule to form the characteristic ester linkage (-COO-). Esters of fatty acids are common in nature and industry, and this compound is a synthetic example that combines a saturated fatty acid with an unsaturated alcohol. numberanalytics.com The properties of esters are dictated by the nature of the parent acid and alcohol; in this case, the long, saturated hydrocarbon chain of myristic acid contributes to a nonpolar, hydrophobic character, while the allyl group introduces a reactive site. numberanalytics.comwikipedia.org
Significance of Allyl and Myristate Moieties in Synthetic and Polymer Science
The chemical character of this compound is dualistic, with each moiety contributing distinct and valuable properties for synthetic applications.
The allyl group (–CH₂–CH=CH₂) is a key functional group in polymer science. wikipedia.org Its terminal double bond provides a reactive site for various chemical transformations, most notably free-radical polymerization. frontiersin.org However, the polymerization of allyl monomers has historically been challenging, often resulting in low molecular weight polymers due to a process known as degradative chain transfer, where a hydrogen atom is abstracted from the methylene (B1212753) group adjacent to the double bond. researchgate.net Despite this, allyl groups are valuable for creating cross-linked polymer networks and for surface modifications. frontiersin.orgmdpi.com They can participate in "thiol-ene" click chemistry reactions and can be used to synthesize polymers with improved thermal stability and mechanical resistance. frontiersin.orgmdpi.com
The myristate moiety , derived from myristic acid, is a 14-carbon saturated fatty acid chain. mdpi.com This long aliphatic tail imparts significant hydrophobicity to the molecule. In materials science, such long-chain fatty acid derivatives are used to modify polymer properties, acting as internal plasticizers or imparting specific surface characteristics. researchgate.net The myristoyl group is also significant in biochemistry, where it is known to be attached to proteins in a process called myristoylation, which facilitates membrane association and protein-protein interactions. mdpi.compnas.org In synthetic contexts, the lipophilic nature of the myristate chain can be exploited; for instance, the myristate moiety in other chemical structures has been shown to help disrupt microbial cell membranes.
Historical Development of Research on Allyl Esters and Fatty Acid Derivatives
Research into fatty acid derivatives has a history rooted in the early 20th century with initial studies focusing on the basic structure and biosynthesis of fatty acids. numberanalytics.com Over time, with advancements in analytical and synthetic chemistry, the field expanded to explore the vast potential of chemically modified fatty acids. numberanalytics.comunl.edu These derivatives found applications as surfactants, lubricants, and eventually as monomers for polymers. researchgate.net The drive toward sustainability and the use of renewable resources has further intensified research into fatty acid derivatives from plant oils and animal fats for creating eco-friendly materials, including biofuels and bioplastics. researchgate.netmarketresearchintellect.com
The study of allyl compounds, and specifically allyl esters, has its own distinct trajectory. The term "allyl" was first coined in 1844 by Theodor Wertheim from a derivative isolated from garlic oil. wikipedia.org Early research into the polymerization of allyl monomers in the mid-20th century revealed their low reactivity and tendency to form only small polymers or oligomers. researchgate.net This was attributed to the high propensity for degradative chain transfer. researchgate.net This limitation hindered their industrial application for many years. However, subsequent research led to new polymerization techniques, including photopolymerization and the use of specific initiators, which allowed for the creation of high-molecular-weight polymers and copolymers. frontiersin.org These advances have enabled the use of allyl-containing polymers in specialized applications such as coatings, sealants, and advanced biomaterials. frontiersin.orgmdpi.com The synthesis of α-allyl amino esters, for example, has been a significant area of focus, highlighting the importance of the allyl group in complex organic synthesis. nih.gov
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | Molecular Formula |
|---|---|
| Allyl alcohol | C₃H₆O |
| Allyl caproate | C₉H₁₆O₂ |
| Allyl caprylate | C₁₁H₂₀O₂ |
| Allyl chloride | C₃H₅Cl |
| This compound | C₁₇H₃₂O₂ |
| Acrolein | C₃H₄O |
| Benzaldehyde | C₇H₆O₂ |
| Divinylbenzene | C₁₀H₁₀ |
| Epichlorohydrin | C₃H₅ClO |
| Ethyl heptoate | C₉H₁₈O₂ |
| Formic acid | CH₂O₂ |
| Glycerol (B35011) | C₃H₈O₃ |
| Glycidol | C₃H₆O₂ |
| Methanol (B129727) | CH₄O |
| Myristic acid | C₁₄H₂₈O₂ |
| Myristoyl chloride | C₁₄H₂₇ClO |
| Nonanolide | C₉H₁₆O₂ |
| Palmitic acid | C₁₆H₃₂O₂ |
| Stearic acid | C₁₈H₃₆O₂ |
| Styrene | C₈H₈ |
| Thionyl chloride | SOCl₂ |
Structure
2D Structure
3D Structure
Properties
CAS No. |
45236-96-2 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
prop-2-enyl tetradecanoate |
InChI |
InChI=1S/C17H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(18)19-16-4-2/h4H,2-3,5-16H2,1H3 |
InChI Key |
FFXFQWSEFSLIKK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC=C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC=C |
Other CAS No. |
45236-96-2 |
Origin of Product |
United States |
Synthetic Routes and Methodologies for Allyl Myristate
Direct Esterification Techniques
Direct esterification, commonly known as Fischer-Speier esterification, is a fundamental and widely used method for producing esters like allyl myristate. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed condensation reaction involves the direct reaction of myristic acid with allyl alcohol.
CH₃(CH₂)₁₂COOH + CH₂=CHCH₂OH ⇌ CH₃(CH₂)₁₂COOCH₂CH=CH₂ + H₂O
To drive the equilibrium toward the formation of the ester, the water produced during the reaction is typically removed. This can be achieved through methods such as azeotropic distillation. organic-chemistry.orggoogle.com The reaction is generally catalyzed by strong Brønsted or Lewis acids. organic-chemistry.org Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comgoogle.com The reaction temperature is a critical parameter and is usually maintained above the boiling point of the azeotropic mixture to facilitate water removal. google.com
A notable challenge in the esterification of allyl-type alcohols is a competing side reaction where the alcohol self-condenses to form an ether (diallyl ether in this case). google.com Careful control of reaction conditions is necessary to minimize this side reaction and maximize the yield of the desired this compound.
Table 1: Typical Reaction Parameters for Direct Esterification
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Reactants | Myristic Acid, Allyl Alcohol | Starting materials for ester synthesis. | google.com |
| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | To protonate the carbonyl group of the carboxylic acid, increasing its electrophilicity. | masterorganicchemistry.comgoogle.com |
| Temperature | 105 °C to 160 °C (example for diallyl phthalate) | To exceed the boiling point of the water-azeotrope for its removal. | google.com |
| Water Removal | Azeotropic distillation | To shift the reaction equilibrium towards the product side, increasing the yield. | organic-chemistry.orggoogle.com |
Transesterification Processes
Transesterification is an alternative route to this compound that involves the reaction of an existing ester with an alcohol, or a carboxylic acid with a different ester. This method can be advantageous as it avoids the production of water, simplifying the process and potentially leading to higher conversions without the need for water removal. organic-chemistry.org
One common approach is the alcoholysis of a simple myristate ester, such as methyl myristate or ethyl myristate, with allyl alcohol. The reaction is catalyzed by either an acid or a base. Another strategy is the reaction of myristic acid with an allyl ester, like allyl acetate (B1210297), which serves as the allyl group donor. google.com
Metal alkoxides, particularly those of Group I, II, or III metals, have been shown to be effective catalysts for the transesterification of methyl or ethyl esters with allyl acetate to produce various allyl esters. google.com This process can be driven to completion by using an excess of allyl acetate and removing the lower-boiling methyl or ethyl acetate by-product through distillation. google.com Other catalysts, such as scandium(III) triflate (Sc(OTf)₃) and dipotassium phosphate (K₂HPO₄), have also been reported to efficiently catalyze transesterification reactions to yield allyl esters. organic-chemistry.org
Table 2: Catalysts and Conditions for Transesterification
| Reactants | Catalyst | Key Features | Reference |
|---|---|---|---|
| Methyl/Ethyl Myristate + Allyl Acetate | Group I, II, or III Metal Alkoxides | High purity and yield; reaction driven by distillation of by-product. | google.com |
| Carboxylic Esters + Allyl Alcohol | Scandium(III) triflate (Sc(OTf)₃) | Effective for direct transesterification in boiling alcohols. | organic-chemistry.org |
| General Transesterification | Dipotassium Phosphate (K₂HPO₄) | Mild reaction conditions, tolerates various functional groups. | organic-chemistry.org |
Enzymatic Synthesis Approaches
Enzymatic synthesis represents a "green" and highly specific alternative to traditional chemical methods for producing this compound. This approach utilizes lipases as biocatalysts, which can function efficiently under mild reaction conditions, often in solvent-free systems. nih.govscielo.br Lipases catalyze esterification by reversing their natural hydrolytic function in environments with low water activity. scielo.br
The most commonly used and extensively studied lipase (B570770) for ester synthesis is the immobilized lipase B from Candida antarctica, commercially known as Novozym 435. nih.govmdpi.commdpi.com This enzyme is favored for its high activity, broad substrate specificity, and stability. mdpi.comnih.gov The enzymatic synthesis of esters follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (myristic acid) to form an acyl-enzyme intermediate, which then reacts with the alcohol (allyl alcohol) to release the final ester product. nih.govscielo.br
Key parameters that influence the reaction rate and conversion yield include temperature, substrate molar ratio, enzyme loading, and the removal of water, which is a by-product even in enzymatic esterification. google.com Studies on similar systems, such as the synthesis of perillyl alcohol esters, have shown that optimizing these parameters can lead to conversions of over 90%. nih.gov For instance, a molar ratio where the alcohol is in slight excess is often employed. google.com The operational stability of immobilized enzymes like Novozym 435 allows for their reuse over multiple cycles, making the process economically viable for industrial applications. nih.govnih.gov
Table 3: Parameters in Enzymatic Synthesis of Fatty Acid Esters
| Parameter | Typical Range/Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Enzyme | Novozym 435 (Immobilized Candida antarctica lipase B) | High catalytic activity and stability; allows for reuse. | nih.govnih.gov |
| Reactants | Myristic Acid, Allyl Alcohol | Substrates for the esterification reaction. | scielo.br |
| Temperature | 30 °C - 70 °C | Affects reaction rate and enzyme stability. Optimal temperature balances these factors. | google.comnih.gov |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 4.5:1 | Excess alcohol can increase conversion, but too much may inhibit the enzyme. | google.comresearchgate.net |
| Reaction Medium | Solvent-free or in an organic solvent (e.g., cyclohexane) | Solvent-free systems are preferred for green chemistry principles. | nih.govnih.gov |
Purification and Isolation Strategies
Following the synthesis of this compound, the crude product mixture typically contains the desired ester, unreacted starting materials, catalyst residues, and by-products. Therefore, effective purification and isolation strategies are essential to obtain a product of high purity. The primary methods employed are chromatographic techniques and fractional distillation.
Column chromatography is a powerful technique for purifying fatty acid esters from complex mixtures. For this compound, which is a relatively nonpolar compound, silica gel column chromatography is a suitable method. The separation is based on the differential adsorption of the components in the mixture onto the stationary phase (silica gel).
A nonpolar solvent system, such as a mixture of hexane and diethyl ether or ethyl acetate, is typically used as the mobile phase. gerli.com The components are eluted from the column in order of increasing polarity. Unreacted starting materials and more polar by-products will be retained more strongly on the silica gel, allowing for the isolation of the purer this compound in the collected fractions. researchgate.net Solid-phase extraction (SPE) using aminopropyl-bonded silica columns is another chromatographic technique that can be effectively used to isolate fatty acid esters from other lipids and impurities. nih.gov
Fractional distillation is a purification method that separates liquid components of a mixture based on differences in their boiling points. amrita.edu This technique is particularly effective when the boiling points of the components to be separated are relatively close, typically differing by less than 100 °C. msu.edu The process involves multiple successive vaporization and condensation cycles within a fractionating column, which enriches the vapor phase with the more volatile component. amrita.edu
In the context of this compound synthesis, fractional distillation can be used to remove unreacted allyl alcohol (boiling point: ~97 °C) and other volatile starting materials or by-products from the higher-boiling this compound product. google.com The purification is often performed under reduced pressure (vacuum distillation) to lower the boiling points of the compounds, which helps to prevent thermal degradation of the ester at high temperatures. msu.edu By carefully controlling the temperature and pressure, distinct fractions can be collected, yielding this compound with high purity. google.com
Chemical Reactivity and Reaction Mechanisms of Allyl Myristate
Reactivity of the Ester Linkage
The ester functional group in allyl myristate is a key center for reactivity, primarily involving nucleophilic acyl substitution. Hydrolysis and transesterification are two fundamental reactions of this type.
Hydrolytic Reaction Mechanisms
Hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid (myristic acid) and an alcohol (allyl alcohol). libretexts.org This reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.comalgoreducation.com The mechanism involves two main steps:
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π bond and forms a tetrahedral intermediate. ucalgary.ca
Collapse of Intermediate: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the alkoxide ion (CH₂=CHCH₂O⁻) as the leaving group. ucalgary.ca
Proton Transfer: The alkoxide ion is a strong base and immediately deprotonates the newly formed myristic acid in a rapid acid-base reaction. This forms allyl alcohol and the myristate salt, driving the reaction to completion. chemistrysteps.com
Acid-Catalyzed Hydrolysis: This reaction is reversible and must be performed with a large excess of water to drive the equilibrium toward the products. libretexts.orgchemguide.co.uk The mechanism differs significantly from the base-catalyzed pathway:
Protonation: The acid catalyst (e.g., H₃O⁺) protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic. libretexts.org
Nucleophilic Attack: A water molecule, a weak nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org
Proton Transfer: A proton is transferred from the attacking oxygen to one of the oxygen atoms of the original ester group, converting the allyl oxide portion into a good leaving group (allyl alcohol). ucalgary.ca
Elimination: The intermediate collapses, eliminating a molecule of allyl alcohol and forming the protonated carboxylic acid.
Deprotonation: The protonated myristic acid is deprotonated by a water molecule, regenerating the acid catalyst and yielding the final carboxylic acid product. libretexts.org
For allyl esters specifically, an alternative acid-catalyzed mechanism known as the AAL1 (Acid-catalyzed, Alkyl-cleavage, unimolecular) pathway is possible. ucoz.com This involves protonation of the ether oxygen followed by cleavage of the alkyl-oxygen bond to form a stable allyl carbocation and myristic acid. This pathway is favored when the alkyl group can form a stable carbocation. ucoz.comviu.ca
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
|---|---|---|
| Catalyst | Acid (e.g., H₂SO₄, HCl); is regenerated. chemguide.co.uk | Base (e.g., NaOH, KOH); is consumed. libretexts.org |
| Reversibility | Reversible; requires excess water to favor products. chemistrysteps.com | Irreversible; formation of carboxylate salt drives completion. chemistrysteps.com |
| Nucleophile | Water (weak). libretexts.org | Hydroxide ion (strong). ucalgary.ca |
| Initial Step | Protonation of the carbonyl oxygen to activate the ester. libretexts.org | Nucleophilic attack of OH⁻ on the carbonyl carbon. ucalgary.ca |
| Products | Myristic acid and Allyl alcohol. libretexts.org | Myristate salt and Allyl alcohol. libretexts.org |
| Alternative Pathway | AAL1 mechanism possible due to stable allyl carbocation. ucoz.com | N/A |
Transesterification Reaction Pathways
Transesterification is the process of exchanging the organic group (R'') of an ester with the organic group (R') of an alcohol. masterorganicchemistry.comlibretexts.org For this compound, this involves reacting it with an alcohol (R'-OH) to produce a new myristate ester (myristoyl-OR') and allyl alcohol. Like hydrolysis, it can be catalyzed by either an acid or a base.
The mechanisms are analogous to those for hydrolysis, with an alcohol molecule (R'-OH) taking the place of the water molecule as the nucleophile. masterorganicchemistry.com
Acid-Catalyzed Transesterification: The reaction begins with the protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol. The process is reversible, and an excess of the reactant alcohol is typically used to shift the equilibrium. masterorganicchemistry.comlibretexts.org
Base-Catalyzed Transesterification: A strong base is used to deprotonate the incoming alcohol, generating a more potent alkoxide nucleophile (R'O⁻). This alkoxide attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate that then collapses to release the allyl alkoxide and the new ester. masterorganicchemistry.comresearchgate.net
Intermolecular Interactions and Complex Formation
The molecular structure of this compound—a long, nonpolar hydrocarbon tail attached to a polar ester head with an adjacent double bond—governs its intermolecular interactions.
Van der Waals Forces: The predominant interactions are London dispersion forces, a type of van der Waals force, arising from the long C14 alkyl chain. These forces are responsible for the compound's physical properties, such as its boiling point and viscosity.
Dipole-Dipole Interactions: The ester group possesses a permanent dipole, leading to dipole-dipole interactions between molecules.
Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the two oxygen atoms of the ester group can act as hydrogen bond acceptors. scielo.br They can form weak C-H···O hydrogen bonds or interact with protic solvents or other molecules that are hydrogen bond donors. scielo.brscielo.br Studies on similar esters like ethyl myristate have investigated these interactions with alcohols. researchgate.net
Complex Formation: The allyl group is capable of forming η³-allyl complexes with transition metals, most notably palladium, as discussed in the context of asymmetric allylic alkylation. semanticscholar.org In these complexes, the metal atom coordinates to all three carbon atoms of the allyl group, which is a foundational step for its catalytic transformations.
Design and Synthesis of Allyl Myristate Derivatives and Analogues
Modifications of the Allylic Chain
Alterations to the allyl group of allyl myristate offer a versatile approach to creating a diverse range of derivatives. These modifications can influence the molecule's reactivity, steric hindrance, and electronic properties.
Synthesis of Substituted Allyl Esters
The introduction of substituents onto the allyl chain of this compound can be achieved through various synthetic methodologies. Catalytic reactions are often employed to achieve high selectivity and yield. For instance, transition metal-catalyzed allylic substitution reactions provide a powerful tool for introducing a wide array of functional groups. organic-chemistry.org These reactions typically involve the formation of a π-allyl complex, which can then be attacked by a nucleophile to yield the substituted product.
While direct synthesis of substituted allyl myristates is not extensively documented, analogous reactions with other fatty acids and substituted allyl alcohols provide a clear pathway. For example, the esterification of a carboxylic acid with a substituted allyl alcohol, such as crotyl alcohol (but-2-en-1-ol) or prenyl alcohol (3-methylbut-2-en-1-ol), would yield the corresponding substituted allyl ester. The synthesis of prenyl alcohol itself can be achieved from isoprene through a multi-step process involving chlorination, esterification, and saponification. researchgate.net
General catalytic systems for allylic substitution that could be applied to myristic acid include those based on palladium, iridium, and ruthenium, which have been shown to be effective for the formation of C-O bonds. organic-chemistry.org The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the substitution.
Derivatization of Allyl Alcohol Precursors
An alternative strategy for modifying the allylic chain involves the derivatization of allyl alcohol precursors prior to esterification with myristic acid. This approach allows for the introduction of a wide variety of functional groups onto the alcohol, which are then incorporated into the final ester.
Allyl alcohol can be synthesized from several renewable sources, including glycerol (B35011), a byproduct of biodiesel production. nih.gov This "green" synthesis route makes allyl alcohol an attractive starting material for chemical modifications. Derivatives of allyl alcohol can be prepared through various organic reactions, such as oxidation, reduction, addition, and substitution reactions, targeting the double bond or the hydroxyl group.
For instance, the epoxidation of the allyl double bond followed by ring-opening reactions can introduce diverse functionalities. Similarly, hydroformylation can introduce an aldehyde group, which can be further modified. Once the desired substituted allyl alcohol is synthesized, it can be esterified with myristic acid using standard procedures like Fischer esterification or by using activating agents such as dicyclohexylcarbodiimide (DCC).
Modifications of the Myristate Chain
Modifying the fatty acid component of this compound provides another avenue for creating analogues with altered properties. These modifications can include changing the length of the hydrocarbon chain or introducing unsaturation and other functional groups.
Fatty Acid Chain Length Variation
The synthesis of allyl esters with varying fatty acid chain lengths allows for a systematic investigation of how chain length affects the molecule's properties. A study on the ovicidal effect of a series of fatty acid allyl esters against the codling moth, Cydia pomonella, provides a clear example of this approach. In this research, allyl esters of fatty acids with chain lengths ranging from C8 to C18 were synthesized. nih.gov
The synthesis was achieved via a two-step procedure starting from glycerol, avoiding the direct use of allyl alcohol. The first step involved the reaction of glycerol with a fatty acid and chlorotrimethylsilane. The resulting intermediate was then treated with sodium iodide in butanone to yield the corresponding allyl ester. nih.gov
The biological activity of these compounds was found to be dependent on the fatty acid chain length, with shorter chains generally exhibiting higher activity. This highlights the importance of chain length in determining the biological efficacy of these esters.
Below is a table summarizing the fatty acid allyl esters synthesized in the aforementioned study:
| Fatty Acid Precursor | Number of Carbon Atoms | Common Name of Fatty Acid |
| Octanoic acid | 8 | Caprylic acid |
| Decanoic acid | 10 | Capric acid |
| Dodecanoic acid | 12 | Lauric acid |
| Tetradecanoic acid | 14 | Myristic acid |
| Hexadecanoic acid | 16 | Palmitic acid |
| Octadecanoic acid | 18 | Stearic acid |
| (Z)-Octadec-9-enoic acid | 18 | Oleic acid |
| (9Z,12Z)-Octadeca-9,12-dienoic acid | 18 | Linoleic acid |
Introduction of Unsaturation or Functional Groups
Introducing unsaturation or functional groups into the myristate chain can significantly alter the chemical and physical properties of this compound, such as its melting point, solubility, and reactivity. While specific examples for this compound are scarce, general methods for the functionalization of fatty acids can be applied.
Unsaturation can be introduced into a saturated fatty acid chain through dehydrogenation reactions, although this can be challenging to control. A more common approach is to start with naturally unsaturated fatty acids, such as oleic acid or linoleic acid, and esterify them with allyl alcohol. nih.gov
Functional groups can be introduced at various positions along the fatty acid chain. For example, hydroxylation can be achieved using certain enzymes or chemical oxidants. The resulting hydroxyl group can then be further modified. Another approach is to utilize fatty acids that already contain functional groups, such as ricinoleic acid, which has a hydroxyl group.
Esterification with Diverse Alcohol Moieties (e.g., Monosaccharide Myristates)
Replacing the allyl alcohol moiety with other diverse alcohols, particularly those with significant structural complexity and functionality like monosaccharides, leads to the formation of novel myristate esters with potentially unique properties. The synthesis of monosaccharide myristates is an area of active research, driven by the potential applications of these compounds as biodegradable and biocompatible surfactants and emulsifiers. organic-chemistry.orggoogle.com
The esterification of myristic acid with monosaccharides such as glucose, fructose, or galactose presents challenges due to the poor solubility of sugars in many organic solvents and the presence of multiple hydroxyl groups, which can lead to a mixture of products. organic-chemistry.org To overcome these issues, enzymatic synthesis using lipases has emerged as a promising and environmentally friendly approach. ijoer.commdpi.com
Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), can catalyze the regioselective esterification of sugars, often favoring the primary hydroxyl group. researchgate.net The reaction is typically carried out in non-aqueous solvents or in solvent-free systems to shift the equilibrium towards ester formation. google.com
For example, the synthesis of glucosyl myristate has been demonstrated using Novozym 435. mdpi.com Similarly, fructosyl monomyristate and galactosyl monomyristates have been successfully synthesized from myristic acid and the respective monosaccharides. organic-chemistry.org Chemical methods, such as using myristoyl chloride in the presence of a base, have also been employed for the synthesis of sugar myristates, for instance, 6-O-glucose myristate. researchgate.net
The synthesis of these sugar-based myristate esters opens up possibilities for creating novel bio-based materials with a wide range of potential applications.
Synthesis of Hybrid Compounds Featuring Allyl and Myristate Moieties
The strategic design and synthesis of hybrid compounds, which integrate distinct structural motifs to achieve enhanced or novel functionalities, represents a burgeoning area of chemical research. This section focuses on the synthetic approaches toward creating hybrid molecules that incorporate both allyl and myristate structural elements. The combination of the reactive allyl group and the lipophilic myristate chain offers the potential for the development of new chemical entities with tailored properties for various applications.
One conceptual approach involves the direct esterification of myristic acid with allyl alcohol. This reaction, typically catalyzed by an acid, joins the carboxyl group of myristic acid with the hydroxyl group of allyl alcohol to form this compound. While straightforward, this method may require optimization to maximize yield and purity.
A more versatile strategy for creating more complex hybrid structures is through the use of bifunctional linkers or synthons. For instance, a molecule containing both a myristoyl group and a reactive site amenable to allylation can be prepared. Subsequently, the allyl group can be introduced through various chemical transformations. Conversely, an allyl-containing molecule can be functionalized with a myristoyl chain.
The characterization of these newly synthesized hybrid compounds is crucial to confirm their structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry are employed to elucidate the molecular structure and confirm the successful incorporation of both the allyl and myristate moieties.
While specific research detailing a wide array of complex hybrid compounds incorporating both allyl and myristate functionalities is an emerging field, the principles of organic synthesis provide a solid foundation for their creation. The following table outlines a conceptual synthetic design for a hypothetical hybrid molecule, illustrating the potential for diverse structural combinations.
| Target Hybrid Compound | Conceptual Synthetic Strategy | Key Precursors | Potential Characterization Data |
| 1-(Allyloxy)-2-myristoyloxypropane | 1. Epoxidation of allyl alcohol. 2. Ring-opening of the epoxide with a protected glycerol derivative. 3. Esterification of the free hydroxyl group with myristoyl chloride. 4. Deprotection. | Allyl alcohol, Myristoyl chloride, Glycerol derivatives | ¹H NMR: Signals corresponding to allyl protons, myristate acyl chain protons, and the propanediol backbone. ¹³C NMR: Resonances for the carbons of the allyl group, myristate chain, and the glycerol linker. IR: Characteristic ester C=O stretch and C-O-C ether stretch. |
| N-Allyl-N-myristoyl-glycine ethyl ester | 1. N-allylation of glycine (B1666218) ethyl ester. 2. Acylation of the secondary amine with myristoyl chloride. | Glycine ethyl ester, Allyl bromide, Myristoyl chloride | ¹H NMR: Distinct signals for the N-allyl group, the myristoyl chain, and the glycine ethyl ester moiety. ¹³C NMR: Peaks corresponding to the carbons of all three components. Mass Spec: Molecular ion peak confirming the final mass. |
The synthesis of such hybrid molecules opens avenues for exploring new chemical spaces and developing compounds with unique physicochemical and biological properties. Further research into the design and synthesis of a broader range of allyl-myristate hybrids will undoubtedly contribute to advancements in various scientific disciplines.
Advanced Analytical Characterization of Allyl Myristate
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of Allyl Myristate by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific proton signals corresponding to the allyl and myristate moieties are observed. The olefinic protons of the allyl group typically appear in the range of 5.20-6.40 ppm, while the allylic protons are found between 2.60-3.05 ppm. nih.gov Protons of the long alkyl chain of the myristate group resonate in the upfield region of the spectrum. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. Key signals include those for the carbonyl carbon of the ester group, the olefinic carbons of the allyl group, and the various methylene (B1212753) and methyl carbons of the myristate chain. For instance, in similar ester compounds, the carbonyl carbon (C=O) signal is typically observed around 170 ppm. rsc.org The carbons of the allyl group (CH2=CH-CH2-) would be expected in the olefinic and allylic regions of the spectrum. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift values based on typical ranges for similar functional groups and may not represent experimentally derived values.
| Functional Group | Atom | Predicted Chemical Shift (ppm) |
|---|---|---|
| Myristate | -C(=O)- | ¹³C: ~170 |
| Myristate | -CH₂-C(=O)- | ¹H: ~2.3 |
| Myristate | -(CH₂)₁₀- | ¹H: ~1.2-1.6 |
| Myristate | -CH₃ | ¹H: ~0.9 |
| Allyl | =CH- | ¹H: ~5.9 |
| Allyl | =CH₂ | ¹H: ~5.2-5.3 |
| Allyl | -CH₂-O- | ¹H: ~4.6 |
| Allyl | =CH- | ¹³C: ~132 |
| Allyl | =CH₂ | ¹³C: ~118 |
| Allyl | -CH₂-O- | ¹³C: ~65 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. drawellanalytical.com The FTIR spectrum of this compound will exhibit characteristic absorption bands. A strong absorption peak is expected around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. mdpi.com Other significant peaks include those for C-O stretching vibrations around 1100-1200 cm⁻¹, and C-H stretching vibrations from the alkyl chain and allyl group just below 3000 cm⁻¹. mdpi.commdpi.com The C=C stretching of the allyl group would appear around 1645 cm⁻¹. mdpi.com
Table 2: Characteristic FTIR Absorption Bands for this compound This table presents expected absorption frequencies based on known data for similar compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester | C=O Stretch | ~1740 |
| Ester | C-O Stretch | ~1100-1200 |
| Alkyl/Allyl | C-H Stretch | ~2850-2960 |
| Allyl | C=C Stretch | ~1645 |
Mass Spectrometry (MS, GC-MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. When coupled with Gas Chromatography (GC-MS), it provides powerful separation and identification capabilities. researchgate.net
In the mass spectrum of an ester like this compound, fragmentation typically occurs. nih.gov Electron Ionization (EI) is a common method that can cause extensive fragmentation, providing a detailed fingerprint of the molecule. scioninstruments.com Key fragmentation patterns for esters include the formation of an acylium ion [RCO]⁺. nih.gov For this compound, this would correspond to the myristoyl cation. The molecular ion peak (M⁺•) may also be observed, though it can sometimes be weak or absent with hard ionization techniques like EI. scioninstruments.com Chemical Ionization (CI) is a softer ionization method that produces less fragmentation and is more likely to show a prominent molecular ion or a protonated molecule [M+H]⁺, which helps in determining the molecular weight. scioninstruments.com
Chromatographic Separation Methods
Chromatographic techniques are essential for separating components of a mixture, which is crucial for the purification and analysis of this compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. chromtech.net.au For the analysis of esters like this compound, a capillary column such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (like Stabilwax®) or a polydimethylsiloxane-based phase is often used. chromtech.net.auasianpubs.org
The operating conditions for GC analysis would involve setting an appropriate temperature program for the oven, as well as specific temperatures for the injector and detector. For example, a temperature program might start at a lower temperature and ramp up to a higher temperature to ensure the separation of various components. mdpi.com Helium is a commonly used carrier gas. mdpi.comnih.gov A Flame Ionization Detector (FID) is a common detector for this type of analysis due to its sensitivity to organic compounds. asianpubs.org
Table 3: Example Gas Chromatography (GC) Conditions for Ester Analysis This table provides a general example of GC parameters that could be adapted for this compound analysis based on methods for similar compounds.
| Parameter | Value | Reference |
|---|---|---|
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Flow Rate | 1 mL/min | mdpi.com |
| Injection Mode | Splitless | mdpi.com |
| Injector Temperature | 250 °C | embrapa.br |
| Oven Program | 40°C (1 min), ramp to 220°C at 6°C/min, hold 3 min | mdpi.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.netasianpubs.org |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for compounds that are not easily volatilized.
For the analysis of esters, reversed-phase HPLC is a common approach. koreascience.kr This would typically involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water. etsu.eduresearchgate.net Detection is often achieved using an ultraviolet (UV) detector, although for a compound like this compound which lacks a strong chromophore, detection at a low wavelength (e.g., ~210 nm) would be necessary. etsu.edu In some cases, sample preparation might involve dissolving the analyte in a suitable solvent like isopropyl myristate before extraction and analysis. nih.gov
Table 4: Example High-Performance Liquid Chromatography (HPLC) Conditions for Ester Analysis This table provides a general example of HPLC parameters that could be adapted for this compound analysis based on methods for similar compounds.
| Parameter | Value | Reference |
|---|---|---|
| Column | C18, 5 µm (e.g., 3.9 x 150 mm) | etsu.edu |
| Mobile Phase | Methanol/Water mixture (e.g., 70:30) | etsu.edu |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at ~210 nm | etsu.edu |
| Injection Volume | 10-50 µL | nih.gov |
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. For a compound like this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about its thermal stability, decomposition profile, and phase transitions.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This analysis is fundamental in determining the thermal stability and decomposition temperatures of a substance. mdpi.com A typical TGA experiment involves heating a small amount of the sample on a precision balance inside a furnace at a constant rate. mdpi.com The resulting TGA curve plots the percentage of mass loss against temperature. googleapis.com
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow into or out of a sample as a function of temperature or time. researchgate.net It provides information on thermal events such as melting, crystallization, and glass transitions. epo.orgmt.com In a DSC experiment, the difference in heat required to increase the temperature of a sample and a reference is measured. researchgate.net This is plotted as a thermogram, where peaks indicate endothermic (heat absorbing) or exothermic (heat releasing) processes. researchgate.net
Specific DSC thermograms for this compound are not prominently featured in publicly accessible research. However, for related long-chain fatty acid esters, DSC is used to determine melting points and study phase behavior, including polymorphism. alfa-chemistry.com For instance, the analysis of cholesteryl myristate shows a main melting peak at 73°C. benchchem.com It is expected that a DSC analysis of this compound would reveal a distinct melting point and potentially other phase transitions. The heating and cooling cycles in a DSC experiment can provide insights into crystallization behavior, which is often influenced by the rate of temperature change. benchchem.comgoogleapis.com Overlapping thermal effects can sometimes be separated by comparing heating and cooling curves. benchchem.com
Table 1: Anticipated Thermal Analysis Data for this compound
| Parameter | Technique | Expected Information | Notes |
| Decomposition Temperature | TGA | Provides the temperature range over which the compound degrades. | Data for the parent myristic acid shows degradation between 182°C and 237°C. mdpi.com The allyl group may alter this profile. |
| Melting Point | DSC | Determines the temperature at which the solid-to-liquid phase transition occurs. | Essential for purity assessment and physical characterization. |
| Enthalpy of Fusion | DSC | Quantifies the energy required for melting. | Data can be derived from the area under the melting peak. |
| Glass Transition | DSC | May be observable if the compound can be cooled into an amorphous solid state. | Characterized by a step change in the heat flow curve. |
Advanced Structural Elucidation Methodologies
To unambiguously determine the molecular structure of this compound, a combination of advanced spectroscopic and spectrometric techniques is essential. These methods provide detailed information about the molecular formula, connectivity of atoms, and three-dimensional arrangement.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to several decimal places. chemicalbook.com This high accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. chemicalbook.com For this compound (C₁₇H₃₂O₂), the exact mass can be calculated by summing the precise masses of its constituent isotopes. This experimental value can then be compared to the theoretical mass to confirm the elemental composition. mdpi.com
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₇H₃₂O₂ | nist.gov |
| Molecular Weight | 268.4348 g/mol | nist.gov |
| Calculated Exact Mass | 268.24023 Da | tci-thaijo.org |
| Common Adducts in ESI-HRMS | [M+H]⁺, [M+Na]⁺ | General Knowledge researchgate.net |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. mdpi.com While standard 1D ¹H and ¹³C NMR provide fundamental information, 2D NMR techniques like COSY and HMBC are necessary for complex structural assignments. researchgate.net
¹H NMR Spectroscopy : This technique provides information about the different types of protons in a molecule and their immediate chemical environment. For this compound, distinct signals are expected for the protons of the allyl group (vinylic and allylic) and the long aliphatic chain of the myristate moiety. mdpi.comacs.org
¹³C NMR Spectroscopy : This provides information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in this compound will give a distinct signal, with the carbonyl carbon appearing significantly downfield. researchgate.net
2D Correlation Spectroscopy (COSY) : This homonuclear correlation experiment shows couplings between protons that are typically separated by two or three bonds. researchgate.net It is invaluable for tracing the connectivity within the allyl group and along the myristate chain.
Heteronuclear Multiple Bond Correlation (HMBC) : This heteronuclear experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the allyl group to the myristate moiety via the ester linkage, by showing a correlation from the allylic protons (-O-CH₂-) to the carbonyl carbon (C=O).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Allyl | -CH=CH₂ | ~5.9 | ~132 |
| Allyl | -CH=CH ₂ | ~5.2-5.3 | ~118 |
| Allyl | -O-CH ₂- | ~4.5 | ~65 |
| Myristate | -C(=O)- | - | ~173 |
| Myristate | -C(=O)-CH ₂- | ~2.3 | ~34 |
| Myristate | -(CH₂)₁₀- | ~1.2-1.6 | ~22-32 |
| Myristate | -CH₃ | ~0.9 | ~14 |
| Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions. |
X-ray Crystallography
X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. The method involves diffracting a beam of X-rays off a single crystal, and the resulting diffraction pattern is used to construct a model of the molecular and crystal structure. researchgate.net
For a relatively simple and flexible molecule like this compound, obtaining a single crystal suitable for X-ray diffraction at room temperature can be challenging. Such long-chain esters are often oils or low-melting solids and may not readily form the well-ordered crystals required for this analysis. While crystal structures have been determined for related long-chain carboxylates, such as silver behenate, or more complex molecules containing a myristate group, there is no available crystal structure data for this compound in the scientific literature. This technique would typically only be employed under specific conditions, such as cryo-crystallography, if a detailed solid-state conformational analysis were required.
Computational Chemistry and Modeling of Allyl Myristate Systems
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These methods are fundamental for understanding molecular geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.comaimspress.comnih.gov It has become a primary tool in computational chemistry for predicting the properties of molecules like allyl myristate because it offers a good balance between accuracy and computational cost. aimspress.com DFT calculations focus on the electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction. scispace.com
For fatty acid esters, DFT methods, such as B3LYP with a 6-31G* basis set, are employed to analyze the electronic properties that govern reactivity. preprints.orgresearchgate.net Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is another valuable DFT-based tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, the MEP would show negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential around the hydrogen atoms. researchgate.net This information is crucial for predicting how the molecule will interact with other reagents, particularly in reactions like acid-catalyzed esterification. researchgate.net
Table 1: Calculated Orbital Energies for Representative Fatty Acid Ethyl Esters using DFT (B3LYP/6-31G)*
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Ethyl Myristate | -10.02 | 1.93 | 11.95 |
| Ethyl Palmitate | -10.03 | 1.92 | 11.95 |
| Ethyl Stearate | -10.04 | 1.91 | 11.95 |
| Ethyl Oleate | -9.51 | 1.73 | 11.24 |
Data derived from computational studies on dominant fatty acid esters. researchgate.net The values for this compound are expected to be similar, with potential variations due to the allylic double bond.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. maricopa.edu For a flexible molecule like this compound, which contains a long saturated alkyl chain and a rotatable allyl group, a vast number of conformations exist. Identifying the lowest-energy conformers is essential as they represent the most probable structures of the molecule and govern its physical and chemical properties. nih.gov
Computational methods are indispensable for exploring this complex potential energy surface. The process typically begins with a conformational search using molecular mechanics (MM) force fields (e.g., MM2, MMFF94), which are computationally inexpensive and can rapidly screen thousands of possible structures. nih.govresearchgate.net The resulting low-energy conformers are then subjected to geometry optimization at a higher level of theory, commonly DFT (e.g., B3LYP/6-311++G**) or ab initio methods, to obtain more accurate molecular geometries and relative energies. researchgate.netacs.org
Studies on simple esters have shown that the ester group strongly prefers a planar, cis (or Z) conformation, which is significantly lower in energy than the trans (or E) conformation. researchgate.netacs.org The long myristate chain will likely adopt a low-energy, extended (all-anti) conformation to minimize steric strain, while the C-C-O-C dihedral angle of the allyl group will also have preferred orientations.
Table 2: Key Dihedral Angles Defining Ester Conformation
| Dihedral Angle | Description | Typical Value (degrees) |
|---|---|---|
| O=C-O-C | Ester Group Planarity | ~180° (trans or anti-periplanar) |
| C-C-O-C | Ester Group Orientation | ~0° (cis or syn-periplanar) |
| C-C-C-C | Alkyl Chain | ~180° (anti) |
| O-C-C=C | Allyl Group | Varies (gauche and anti) |
Conformational preferences are determined by a combination of steric and electronic effects. The values represent idealized low-energy arrangements.
Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radicals. It is a fundamental measure of bond strength and a key parameter in understanding thermal stability and reaction mechanisms, such as pyrolysis or oxidation. missouristate.edu Activation Energy (Ea) is the minimum energy required to initiate a chemical reaction.
For this compound, several bonds are of particular interest. The allylic C-H bond is known to be relatively weak due to the resonance stabilization of the resulting allyl radical. researchgate.net This makes it a primary site for radical abstraction reactions. The C-O and O-C=O bonds within the ester group are significantly stronger.
High-level computational methods, such as the composite CBS-QB3 or G4(MP2) procedures, are often used to calculate BDEs with high accuracy (near-chemical accuracy of ~4 kJ/mol). acs.orgresearchgate.net DFT functionals like M06-2X have also been shown to provide reliable BDE predictions at a lower computational cost. missouristate.eduresearchgate.net These calculations can predict the weakest bond in the molecule and thus the most likely initiation step in a thermal decomposition process. Similarly, these methods can locate the transition state structure for a given reaction and calculate its energy relative to the reactants, yielding the activation energy. nih.gov
Table 3: Typical Calculated Bond Dissociation Energies (BDEs) for Bonds in this compound Analogues
| Bond | Molecule Type | Typical BDE (kcal/mol) | Computational Method |
|---|---|---|---|
| Allylic C-H | Propene/Allyl Systems | 85 - 88 | Experimental / DFT |
| Ester R-C(O)O-R' | Methyl Butanoate | 83.5 | CBS-QB3 |
| Ester RC(O)-OR' | Methyl Butanoate | 104.9 | CBS-QB3 |
| Primary C-H (alkyl) | Alkanes | ~100 | Experimental |
| Secondary C-H (alkyl) | Alkanes | ~98 | Experimental |
These values are derived from studies on analogous compounds and provide an estimate for the relative bond strengths in this compound. researchgate.netacs.orgharvard.edu
Molecular Dynamics Simulations for System Behavior
While quantum mechanics focuses on the detailed electronic structure of one or a few molecules, Molecular Dynamics (MD) simulations are used to study the collective behavior of a large ensemble of molecules over time. MD simulations model atoms as classical particles moving according to forces described by a molecular mechanics force field (e.g., GROMACS, AMBER). researchgate.net
For this compound, MD simulations can predict various macroscopic and transport properties of the bulk liquid, such as density, viscosity, self-diffusion coefficients, and thermal conductivity. These simulations are particularly relevant for applications where this compound might be used as a solvent, a plasticizer, or a component of a biodiesel fuel blend. The simulation tracks the trajectories of thousands of molecules, and by averaging over time, these bulk properties can be calculated. Furthermore, MD can provide insights into the liquid-state structure, such as radial distribution functions, which describe the probability of finding a molecule at a certain distance from another.
Reaction Pathway Modeling and Kinetic Predictions
Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, predicting product distributions, and estimating reaction rates. For this compound, this is particularly useful for modeling its synthesis (e.g., via esterification of myristic acid with allyl alcohol) or its subsequent reactions (e.g., hydrolysis, oxidation, or polymerization).
Reaction pathway modeling involves using quantum chemical methods (like DFT) to map out the potential energy surface of a reaction. frontiersin.orgnih.gov This process includes:
Locating Reactants, Products, and Intermediates: The geometries of all stable species in the reaction are optimized.
Finding Transition States (TS): The highest energy point along the lowest energy path between a reactant/intermediate and a product is located. This is the bottleneck of the reaction step.
Calculating Reaction and Activation Energies: The energy difference between the TS and the reactants gives the activation energy (barrier), which is the primary determinant of the reaction rate. mdpi.com
By calculating the activation barriers for all possible competing pathways, chemists can predict which products are kinetically favored. frontiersin.org For example, in the acid-catalyzed esterification to form this compound, modeling can confirm the step-wise mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. researchgate.net Kinetic parameters like the rate constant can then be estimated using Transition State Theory (TST), which relates the rate to the free energy of activation. nih.gov These theoretical predictions are invaluable for optimizing reaction conditions such as temperature and catalyst choice. mdpi.comlidsen.commdpi.com
Table 4: Example of Calculated Activation Energies for an Esterification Process
| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |
|---|---|---|
| Step 1 | Protonation of Carboxylic Acid | Low barrier |
| Step 2 | Nucleophilic attack by Alcohol | 30 - 60 |
| Step 3 | Water Elimination | Variable |
Activation energies are highly dependent on the specific reactants, catalyst, and computational model used. These are representative values for acid-catalyzed esterification reactions. mdpi.commdpi.com
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. nih.gov These models allow for the rapid prediction of properties for new or untested compounds without the need for expensive and time-consuming experiments. nih.gov
In a QSPR study, the molecular structure is encoded by a set of numerical values known as molecular descriptors. These descriptors can be derived from the molecular formula (e.g., molecular weight), its 2D representation (topological indices), or its 3D geometry (e.g., surface area). tandfonline.com Quantum-chemical descriptors, such as dipole moment or HOMO/LUMO energies, can also be used. researchgate.net
A dataset of compounds with known experimental properties is used to develop a regression model, often using multiple linear regression (MLR) or machine learning algorithms. This model takes the form of an equation linking the property to the most relevant descriptors. For fatty acid esters like this compound, QSPR models have been developed to predict a wide range of physicochemical properties relevant to industrial applications, including:
Boiling Point
Vapor Pressure
Viscosity
Density
Flash Point
Octanol-Water Partition Coefficient (Kow)
These models are crucial for chemical process design, environmental fate modeling, and regulatory compliance (e.g., REACH). nih.govresearchgate.net The statistical quality of a QSPR model is assessed using parameters like the correlation coefficient (R²) and through cross-validation techniques to ensure its predictive power. nih.gov
Table 5: Example of a Generic QSPR Model Equation
| Property | Model Equation | Descriptors |
|---|---|---|
| Boiling Point | BP = c₀ + c₁(MW) + c₂(V) + c₃*(α) | MW: Molecular Weight; V: Molar Volume; α: Polarizability |
This is a simplified, illustrative example. Real QSPR models often involve more complex topological or quantum-chemical descriptors. The coefficients (c₀, c₁, etc.) are determined by regression analysis.
Polymerization Chemistry of Allyl Myristate
Homopolymerization Mechanisms
The homopolymerization of allyl monomers, including allyl myristate, is generally challenging. The allylic hydrogen is susceptible to chain transfer reactions, which can terminate the growing polymer chain and result in low molecular weight polymers. gantrade.com
The rate of polymerization (Rp) can be expressed as being directly proportional to the monomer concentration and the square root of the initiator concentration. youtube.com However, the prevalence of chain transfer reactions in this compound polymerization can lead to deviations from this ideal kinetic behavior. gantrade.com The kinetics of the self-reaction of allyl radicals have been studied, providing insights into the termination pathways. nih.gov
Table 1: Key Kinetic Steps in Free Radical Polymerization
| Reaction Step | Description | Kinetic Implication |
| Initiation | Generation of free radicals from an initiator (e.g., AIBN, BPO). google.commdpi.com | The rate of initiation influences the overall polymerization rate. youtube.com |
| Propagation | Addition of monomer units to the growing polymer radical. | Determines the polymer chain growth. |
| Chain Transfer | Transfer of a radical to a monomer, solvent, or polymer molecule. annualreviews.org | Can limit the molecular weight of the resulting polymer. gantrade.com |
| Termination | Combination or disproportionation of two polymer radicals to end chain growth. youtube.com | The rate of termination affects both the polymerization rate and molecular weight. |
Controlled Radical Polymerization Approaches (e.g., RAFT)
To overcome the challenges of conventional free radical polymerization of allyl monomers, controlled radical polymerization (CRP) techniques have been explored. tcichemicals.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions. sigmaaldrich.comboronmolecular.comwikipedia.org
RAFT polymerization utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization process. wikipedia.org This process involves a dynamic equilibrium between active (propagating) and dormant polymer chains, which minimizes irreversible termination reactions. tcichemicals.comboronmolecular.com The choice of the RAFT agent is crucial for achieving good control over the polymerization of less activated monomers like this compound. sigmaaldrich.com While the direct RAFT polymerization of this compound is not extensively documented, the technique has been successfully applied to other allyl monomers, suggesting its potential applicability. uq.edu.au
Table 2: Comparison of Polymerization Techniques for Allyl Monomers
| Polymerization Technique | Advantages | Challenges for Allyl Monomers |
| Free Radical Polymerization | Simple, wide range of applicable monomers. nih.gov | Low molecular weight due to degradative chain transfer. gantrade.comannualreviews.org |
| RAFT Polymerization | Controlled molecular weight and architecture, narrow polydispersity. boronmolecular.comwikipedia.org | Requires careful selection of RAFT agent; potential for retardation. sigmaaldrich.com |
Copolymerization with Maleic Anhydride (B1165640) and Other Monomers
Copolymerization of this compound with other monomers can yield polymers with a range of properties. A notable example is its copolymerization with maleic anhydride. google.com
Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer radical ending in one monomer unit towards the same and the other monomer. redalyc.orgpjsir.org These ratios determine the composition of the resulting copolymer. redalyc.org For the copolymerization of this compound (M1) and maleic anhydride (M2), the reactivity ratios would indicate the tendency for alternation, block formation, or random incorporation of the monomers.
Table 3: Methods for Determining Monomer Reactivity Ratios
| Method | Description |
| Fineman-Ross | A graphical method that linearizes the copolymer composition equation. kpi.ua |
| Kelen-Tüdos | A graphical method that aims to provide more reliable results, especially at extreme monomer feed compositions. kpi.ua |
| COPOINT | A computer program used for estimating reactivity ratios from copolymerization data. nih.gov |
Copolymer Microstructure Elucidation
The microstructure of a copolymer refers to the sequence distribution of the monomer units along the polymer chain. mdpi.comrsc.org In the case of this compound copolymers, the microstructure significantly influences the material's properties. For instance, the copolymer of this compound and maleic anhydride is described as an elastic, clear, fusible solid. google.com
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) are powerful tools for elucidating the detailed microstructure of copolymers, including sequence distribution and stereochemistry. mdpi.comrsc.org For example, in copolymers of allyl methacrylate, another allyl-containing monomer, the microstructure has been investigated to understand the incorporation of the allyl groups. mdpi.com The microstructure of copolymers can influence their self-assembly and thermo-responsive behavior. acs.org
Emulsion and Miniemulsion Polymerization Systems
Emulsion and miniemulsion polymerization are heterogeneous polymerization techniques carried out in an aqueous medium. acs.org These methods are advantageous for producing high molecular weight polymers at fast polymerization rates.
In a typical emulsion polymerization, the monomer is emulsified in water with a surfactant, and polymerization is initiated by a water-soluble initiator. acs.org The primary loci for polymerization are the monomer-swollen polymer particles. acs.org While general principles of emulsion polymerization are well-established, specific studies on the emulsion polymerization of this compound are not prominent in the provided search results. However, related compounds like allyl acetate (B1210297) and other acrylic esters have been used in emulsion polymerization systems. google.com
Miniemulsion polymerization is a variation where the monomer droplets are much smaller (50-500 nm) and act as the main polymerization loci. acs.orgnumberanalytics.com This technique offers better control over the particle size and allows for the polymerization of a wider range of monomers. numberanalytics.com The use of a hydrophobe is crucial to prevent Ostwald ripening in miniemulsion systems. google.com Isopropyl myristate, a related ester, has been mentioned as a component in miniemulsion polymerization systems. google.commpg.de
Table 4: Characteristics of Emulsion and Miniemulsion Polymerization
| Feature | Emulsion Polymerization | Miniemulsion Polymerization |
| Primary Locus of Polymerization | Monomer-swollen polymer particles. acs.org | Monomer droplets. acs.orgnumberanalytics.com |
| Particle Size | Typically 50-500 nm. acs.org | Typically 50-800 nm. google.com |
| Key Component | Surfactant. acs.org | Surfactant and hydrophobe (costabilizer). numberanalytics.comgoogle.com |
| Advantages | High molecular weight, fast rates, water-based system. acs.org | Good control over particle size, suitable for a wide range of monomers. numberanalytics.com |
Crosslinking and Curing Mechanisms in Polymer Systems
The crosslinking and curing of polymers incorporating this compound are primarily achieved through the reactivity of the allyl double bond. Unlike more reactive vinyl groups, such as acrylates, the allyl group's reactivity is moderated by its allylic position, which readily allows for chain transfer. This characteristic influences the entire crosslinking process. The curing process transforms the linear or branched thermoplastic prepolymers into a thermoset three-dimensional network, significantly enhancing the material's mechanical and thermal properties.
The fundamental mechanism involves the generation of free radicals, which initiate the polymerization of the allyl groups. This can be accomplished through several methods:
Thermal Curing: This is a common method where thermal initiators, typically organic peroxides like benzoyl peroxide (BPO) or dicumyl peroxide (DCP), are used. gantrade.comsemanticscholar.org When heated, these initiators decompose to form free radicals, which then attack the allyl double bonds of the myristate units, initiating a chain reaction that connects the polymer chains. researchcommons.org The process is highly dependent on temperature, which must be sufficient to decompose the initiator but controlled to prevent undesirable side reactions or thermal degradation. semanticscholar.org
Photocuring (UV Curing): An alternative to thermal curing is initiation via ultraviolet (UV) light. semanticscholar.org This method requires a photoinitiator that absorbs UV radiation to generate radicals. UV curing offers advantages such as rapid cure speeds at room temperature, reducing thermal stress on the material. semanticscholar.org This technique is particularly useful for creating crosslinked films and coatings. nih.gov
Thiol-Ene Chemistry: A highly efficient and specific crosslinking method involves the "thiol-ene" reaction. nih.gov In this process, a prepolymer containing pendant this compound groups is reacted with a multifunctional thiol compound in the presence of a photoinitiator or thermal radical initiator. The reaction proceeds via a step-growth mechanism, leading to a highly uniform network structure. This method is valued for its high reaction rates, minimal side reactions, and insensitivity to oxygen. nih.govnih.gov
Table 1: Overview of Curing Methods for Allyl-Containing Polymer Systems
| Curing Method | Initiator Type | Typical Conditions | Mechanism Highlights |
|---|---|---|---|
| Thermal Curing | Organic Peroxides (e.g., BPO, DCP) | High Temperature (e.g., >70 °C) | Initiator decomposes with heat to form free radicals, which propagate through allyl groups. semanticscholar.org |
| UV Curing | Photoinitiators (e.g., DMPA) | UV Radiation (at or near room temp.) | Spatially and temporally controlled radical generation; fast cure speeds. semanticscholar.org |
| Thiol-Ene Reaction | Multifunctional Thiols + Initiator | UV light or mild heat | "Click" reaction between allyl and thiol groups; forms uniform networks. nih.govnih.gov |
Influence of Polymerization Conditions on Polymer Architecture and Characteristics
The architecture of the final polymer network and its corresponding characteristics are not fixed but can be precisely tuned by controlling the polymerization conditions. Key parameters include initiator concentration, temperature, and the use of advanced polymerization techniques.
Influence of Temperature: Temperature is a crucial factor in thermal curing processes.
Reaction Rate: Higher temperatures accelerate the decomposition of thermal initiators and increase the rate of polymerization, leading to faster cure times. semanticscholar.org
Polymer Architecture: Temperature can affect the balance between the desired chain propagation reactions and undesirable side reactions or chain transfer events. gantrade.com Excessively high temperatures can introduce thermal stress and internal defects into the polymer network. semanticscholar.org
Material Properties: Crosslinking restricts the mobility of polymer chains, which can lead to a reduction in crystallinity and melting temperature (Tm) but an increase in thermal stability. nih.govbiointerfaceresearch.com The final thermal properties are a balance between the rigidity imposed by the crosslinks and the flexibility introduced by the long aliphatic myristate chains. mdpi.com
Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer advanced control over polymer architecture. sigmaaldrich.comcardiff.ac.uk By employing these methods, it is possible to synthesize prepolymers of this compound with a predetermined molecular weight, low polydispersity, and specific block structures. sigmaaldrich.com This level of control over the prepolymer allows for the subsequent crosslinking step to yield highly defined network architectures, enabling the fine-tuning of mechanical properties like modulus, tensile strength, and elongation. cardiff.ac.uk
The interplay of these conditions determines the final polymer network and its performance characteristics. For instance, a high concentration of this compound, cured under optimal temperature and initiator conditions, will result in a densely crosslinked, robust network. Conversely, a lower concentration will produce a softer, more flexible material with a lower crosslink density.
Table 2: Effect of Polymerization Conditions on Poly(this compound) Systems
| Parameter | Effect on Architecture | Effect on Characteristics |
|---|---|---|
| ↑ Initiator Concentration | Increased crosslink density, potentially shorter chain lengths. acs.org | Faster cure rate; may increase brittleness. acs.org |
| ↑ Temperature | Faster reaction; potential for side reactions and defects. semanticscholar.org | Reduced cure time; improved thermal stability but potential for reduced mechanical strength if defects form. nih.govbiointerfaceresearch.com |
| Monomer Ratio (in copolymers) | Directly controls the number of available crosslinking sites. | Higher allyl content increases crosslink density, stiffness, and thermal stability. nih.gov |
| Use of CRP (e.g., RAFT, ATRP) | Well-defined prepolymer molecular weight and structure. cardiff.ac.uk | Enables precise control over final mechanical and thermal properties. sigmaaldrich.com |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzoyl peroxide (BPO) |
| Dicumyl peroxide (DCP) |
Material Science Applications of Allyl Myristate and Its Polymers
Polymeric Additives and Modifiers in Formulations
The incorporation of allyl myristate into polymer chains through copolymerization serves as a method to modify the properties of the resulting polymer. The long myristate chain can act as an internal plasticizer, enhancing flexibility and altering the solubility characteristics of the polymer.
A notable example is the copolymerization of this compound with maleic anhydride (B1165640). google.com Research has shown that while monoallyl esters like this compound polymerize very slowly on their own, they readily copolymerize with maleic anhydride to form resins with unique properties. google.com The resulting copolymer is described as an elastic, clear, and fusible solid. google.com The myristate side chain imparts internal lubricity and flexibility to the otherwise rigid maleic anhydride backbone. The properties of these copolymers can be tailored by varying the molar ratio of the monomers. google.com
The anhydride groups present in the copolymer backbone also offer sites for further post-polymerization modification. google.comcmu.edu These reactive sites can be esterified with alcohols or reacted with other modifiers to produce a range of resins suitable for different applications, such as coatings, adhesives, and textile treatments. google.com For instance, the reaction with alcohols can improve the water resistance of the resulting material. google.com
A Japanese patent application also describes a polymer modifier that includes a polymer of an aliphatic carboxylic acid allyl ester, highlighting the utility of such compounds in polymer formulations. google.com The long alkyl chain from the myristic acid component can improve compatibility with other non-polar components in a formulation and influence the surface properties of the final material.
| Monomer Reactants | Catalyst/Conditions | Resulting Copolymer Properties | Potential Applications |
| This compound, Maleic anhydride | Diacetyl peroxide, 70°C | Elastic, clear, fusible solid, pale straw color google.com | Molding resins, coating compositions, adhesives, textile modifiers google.com |
| Allyl laurate, Maleic anhydride | Diacetyl peroxide, 70°C | Elastic, clear, colorless, fusible solid google.com | Molding resins, coating compositions, adhesives google.com |
| Allyl stearate, Maleic anhydride | Diacetyl peroxide, 70°C | Soft, waxy, fusible solid, pale straw color google.com | Molding resins, coating compositions, adhesives google.com |
Reactive Coalescing Agents in Waterborne Latex Systems
Coalescing agents are essential additives in waterborne latex coatings, facilitating the formation of a continuous film as the water evaporates. nih.gov Traditional coalescing agents are often volatile organic compounds (VOCs) that evaporate after film formation. mdpi.com To address environmental concerns, there is a growing interest in reactive coalescing agents (RCAs). These agents initially act as plasticizers to aid film formation and then become permanently incorporated into the polymer film through a chemical reaction, thereby reducing VOC emissions. mdpi.comrubbernews.com
RCAs typically possess functional groups that can react with the latex polymer or with themselves during the curing process. mdpi.comgoogle.com Common reactive functionalities include acetoacetoxy groups, which can undergo crosslinking reactions. paint.org Other systems utilize monomers with allyl ether or vinyl ether functionalities as reactive diluents. google.com
However, based on a comprehensive review of available scientific literature and patent databases, there is no direct evidence to suggest that this compound is currently used as a reactive coalescing agent in waterborne latex systems. The reactivity of the allyl group is generally lower than that of acrylates or methacrylates, which are more commonly employed in reactive systems. uvebtech.com The polymerization of the allyl group often requires specific initiators or higher temperatures, which might not be compatible with standard latex film formation conditions. scielo.br While the ester and alkyl components of this compound could potentially offer plasticizing effects, its utility as a reactive coalescing agent in this specific application remains undocumented.
Components in Specialized Polymer Resins and Composites
This compound serves as a monomer in the creation of specialized polymer resins, where its distinct chemical structure contributes to the final properties of the material. The ability to form copolymers with unique characteristics makes it a valuable component in resin synthesis.
As previously mentioned, the copolymerization of this compound with maleic anhydride yields a thermoplastic resin that is both clear and elastic. google.com This type of resin, being fusible, can be processed using thermal methods. The incorporation of the long fatty acid chain of myristate results in a more elastic material compared to copolymers made with shorter chain allyl esters. google.com Such resins can be used in the production of cast or molded articles and as binders for impregnated or laminated products. google.com
The field of unsaturated polyester (B1180765) resins (UPRs) also presents potential applications for allyl-functional compounds. While not specifically mentioning this compound, research into UPRs has explored the use of allyl ethers to enhance properties like gloss, hardness, and chemical resistance. perstorp.comgoogle.com Similarly, metal salts of myristic acid have been used to promote the crystallization of UPRs. google.com These related applications suggest that this compound could be investigated as a comonomer or additive in UPR formulations to introduce flexibility or modify surface properties.
| Resin/Composite System | Role of this compound or Related Compound | Observed/Potential Properties | Reference |
| Maleic Anhydride Copolymer | This compound as a comonomer | Produces an elastic, clear, fusible solid resin. google.com | google.com |
| Unsaturated Polyester Resins | Allyl ethers used as modifiers | Improved gloss, hardness, surface drying, and chemical resistance. perstorp.com | perstorp.com |
| Epoxy Resins | Allyl-terminated hyperbranched polymers as modifiers | Toughening of the epoxy matrix. nih.gov | nih.gov |
| Dental Resin Composites | Allyl sulfide-containing resins | Stress relaxation and reduced polymerization shrinkage. mdpi.comivoclar.com | mdpi.comivoclar.com |
Role in Lubricant and Solvent Formulations in Industrial Processes
The physical properties of this compound, particularly the long, non-polar myristate chain, suggest its potential utility in lubricant and solvent formulations. While direct applications of this compound are not extensively documented, the use of other myristate esters, such as isopropyl myristate, is widespread in these areas. atamanchemicals.comsilverfernchemical.com
Isopropyl myristate is valued as a lubricant and solvent due to its excellent spreading capacity, low viscosity, and ability to dissolve a wide range of substances. atamanchemicals.comalfa-chemistry.com It is used in metalworking fluids and industrial cleaners. silverfernchemical.com Similarly, butyl myristate has been identified for its solvent properties. cir-safety.org The lubricating properties are attributed to the long alkyl chain of the myristic acid component. Given that this compound shares this C14 chain, it can be inferred that it would exhibit similar lubricating and solvating characteristics.
Furthermore, copolymers derived from this compound have potential applications in lubricant formulations. For example, a patent describes lubricating greases containing amine derivatives of copolymers of alpha, beta-unsaturated polycarboxylic acids and long-chain fatty acid esters. google.com This suggests that a copolymer of maleic anhydride and this compound could be chemically modified to create additives for lubricating greases, potentially acting as viscosity modifiers or dispersants. The long alkyl chains provided by the myristate would enhance oil solubility, a critical property for lubricant additives. paint.orgmdpi.com
The allyl functionality also presents an opportunity for creating reactive lubricants. The double bond could be used to graft the lubricant molecule onto a surface or into a polymer matrix, leading to more durable lubrication.
| Myristate Ester | CAS Number | Key Properties | Industrial Applications |
| This compound | 45236-96-2 | Ester of allyl alcohol and myristic acid. ontosight.ai | Limited direct documentation; potential based on myristate properties. |
| Isopropyl myristate | 110-27-0 | Emollient, solvent, penetration enhancer, low viscosity. atamanchemicals.comalfa-chemistry.com | Lubricants, metalworking fluids, industrial cleaners, solvents. atamanchemicals.comsilverfernchemical.com |
| Butyl myristate | 110-36-1 | Oily liquid, solvent properties. cir-safety.org | Used in various cosmetic and potentially industrial formulations. cir-safety.org |
Environmental Fate and Degradation of Allyl Myristate
Biodegradation Pathways in Environmental Compartments
Biodegradation is a primary mechanism for the breakdown of organic compounds like allyl myristate in the environment. This process is mediated by microorganisms that utilize the compound as a source of carbon and energy.
While specific studies on the aerobic and anaerobic degradation of this compound are not extensively detailed in the available literature, the degradation of similar ester compounds is well-documented. For instance, related compounds like isopropyl myristate have been shown to be biodegradable. atamanchemicals.com It is anticipated that this compound would also undergo degradation under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the rates and pathways would likely differ. Aerobic degradation is typically a faster process for many organic chemicals.
The microbial metabolism of this compound is expected to begin with the enzymatic hydrolysis of its ester bond. oecd.org This initial step is catalyzed by esterase enzymes produced by a wide range of environmental microorganisms. This reaction cleaves the molecule into its constituent parts: allyl alcohol and myristic acid. ontosight.aioecd.org
Following the initial hydrolysis, both products undergo further microbial metabolism. Myristic acid, a common saturated fatty acid, is readily metabolized by microorganisms through the β-oxidation pathway. This process sequentially shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.
Allyl alcohol is metabolized to acrolein, which is then oxidized to acrylic acid. oecd.org This pathway is a common route for the breakdown of allyl compounds in biological systems. oecd.org
Hydrolysis in Aqueous Environments
Apart from microbial action, the ester linkage in this compound is susceptible to chemical hydrolysis in aqueous environments. The rate of this abiotic process is dependent on factors such as pH and temperature. For similar esters, base-catalyzed hydrolysis is a significant degradation pathway. For example, the estimated half-life for the hydrolysis of isopropyl myristate is about one year at a pH of 8 and ten years at a pH of 7. atamanchemicals.com While specific data for this compound is scarce, it is expected to undergo hydrolysis, breaking down into allyl alcohol and myristic acid, a process that can be catalyzed by acids or bases. researchgate.netorgsyn.org
Phototransformation and Other Abiotic Degradation Processes
Phototransformation, or degradation by sunlight, is another potential abiotic pathway for this compound, particularly in surface waters and on soil surfaces. europa.euoecd.org The allyl group in the molecule contains a double bond which can absorb ultraviolet radiation, potentially leading to direct photolysis. The rate and significance of phototransformation would depend on the intensity of solar radiation and the presence of other substances in the environment that can act as photosensitizers.
In the atmosphere, vapor-phase this compound would be expected to react with photochemically-produced hydroxyl radicals. For the related compound isopropyl myristate, the estimated half-life for this reaction is 20 hours, suggesting that atmospheric degradation could be a relevant process if the compound volatilizes. atamanchemicals.com
Transport and Distribution in Environmental Media
The movement and partitioning of this compound in the environment are influenced by its physical and chemical properties, such as its water solubility and its tendency to adsorb to soil and sediment particles. researchgate.netrsc.org
For a related transformation product of a pesticide, Freundlich Adsorption Coefficient (KF) values were found to range from 2.3 to 8.1 L/kg, with corresponding KFOC values ranging from 130 to 325 L/kg. regulations.gov These values indicate a moderate potential for sorption to soil and sediment. The desorption coefficients were similar to the adsorption coefficients, suggesting that the sorption process is relatively reversible. regulations.gov
Table of Adsorption Coefficients for a Structurally Related Compound
| Parameter | Value Range | Mean Value |
|---|---|---|
| Freundlich Adsorption Coefficient (KF) (L/kg) | 2.3 - 8.1 | 4.5 |
| Organic Carbon-Normalized Adsorption Coefficient (KFOC) (L/kg) | 130 - 325 | 246 |
Data derived from a study on a transformation product of chlorothalonil. regulations.gov
Volatilization Potentials
The volatilization of a chemical substance from soil and water surfaces is a significant process in determining its environmental distribution. This process is governed by the substance's physicochemical properties, primarily its vapor pressure and Henry's Law constant. For this compound, its potential to volatilize can be inferred from these parameters.
The vapor pressure of a substance is a direct measure of its volatility. This compound has a very low vapor pressure, which indicates a low tendency to evaporate into the atmosphere. chemnet.com The vapor pressure of this compound and a structurally similar compound, isopropyl myristate, are presented in the table below.
Table 1: Vapor Pressure of this compound and Isopropyl Myristate
| Compound | Vapor Pressure (mmHg at 25°C) | Vapor Pressure (Torr at 20°C) | Reference |
|---|---|---|---|
| This compound | 8.73 x 10⁻⁵ | - | chemnet.com |
| Isopropyl myristate | 9.35 x 10⁻⁵ | <1.0 | nih.govlsu.edu |
The low vapor pressure of this compound (8.73E-05 mmHg at 25°C) suggests that it will exist in both the vapor and particulate phases in the atmosphere. chemnet.comnih.gov Its partitioning to the particulate phase means it can be removed from the atmosphere by wet and dry deposition.
Volatilization from soil surfaces is a more complex process influenced by factors such as soil type, moisture content, temperature, and the chemical's adsorption coefficient (Koc). montana.edugov.mb.ca Chemicals with low Koc values are less likely to adsorb to soil particles and are therefore more available for volatilization from moist soil surfaces. While the specific Koc for this compound is not documented in the provided search results, its long carbon chain suggests it would likely have a higher affinity for soil organic matter, potentially reducing its volatilization from soil. Factors that increase the potential for volatilization from soil include moist conditions followed by rapid drying, higher temperatures, and high winds. gov.mb.ca
Biochemical Pathways and Metabolism of Myristate Moieties Non Human Systems
General Fatty Acid Metabolism (Myristic Acid) in Model Organisms
The metabolic fate of myristic acid in non-human systems is primarily a balance between its synthesis, degradation for energy, and its incorporation into more complex cellular lipids. atamanchemicals.com Studies in cultured rat hepatocytes, for instance, show that myristic acid is rapidly taken up by cells and is subject to significant rates of both β-oxidation (approximately 30%) and incorporation into cellular lipids (around 65%). atamanchemicals.comnih.gov
De novo synthesis is the process by which organisms create complex molecules from simple precursors. In the context of fatty acids, this involves the creation of fatty acid chains from acetyl-CoA.
Recent research has demonstrated that various model organisms are capable of de novo fatty acid synthesis. biorxiv.org For example, the archaeal model organisms Sulfolobus acidocaldarius and Haloferax volcanii have been shown to synthesize fatty acids from scratch, a significant finding given that archaeal membranes are typically composed of isoprenoid-based ether lipids. biorxiv.orgbiorxiv.org This synthesis is dependent on the growth substrate. biorxiv.org In the protozoan parasite Toxoplasma gondii, a fatty acid synthesis (FASII) pathway located in the apicoplast is responsible for producing medium-chain fatty acids, including myristic acid (C14:0). frontiersin.org This pathway is crucial for the parasite's replication and can be affected by the availability of key enzymes like isocitrate dehydrogenase, which supplies the necessary NADPH. frontiersin.org
In cultured rat hepatocytes, myristic acid can be synthesized through multiple routes. It can be built up from acetate (B1210297), representing about 10% of the newly synthesized fatty acid pool. researchgate.net It can also be formed by the elongation of lauric acid (C12:0). researchgate.net Conversely, it can be produced via the shortening of palmitic acid (C16:0). researchgate.net The rate of synthesis is dynamic; endogenous myristic acid can constitute over 30% of newly synthesized fatty acids after a short incubation period, but this percentage drops significantly over longer periods as it is elongated into palmitic acid. researchgate.net
Table 1: De Novo Biosynthesis of Myristic Acid in Model Organisms
Beta-oxidation is the catabolic process by which fatty acid molecules are broken down to produce energy. In cultured rat hepatocytes, myristic acid undergoes significantly higher rates of β-oxidation compared to palmitic acid. nih.gov After four hours of incubation, nearly 15% of the initial radiolabeled myristic acid was converted into β-oxidation products, compared to just over 2% for palmitic acid. nih.gov This rapid metabolism, combined with its elongation to other fatty acids, contributes to the swift disappearance of myristic acid within these cells. nih.gov The preferential β-oxidation of myristic acid can also have broader metabolic effects, such as sparing the breakdown of other important fatty acids like α-linolenic acid. atamanchemicals.com
Esterase and Lipase-Mediated Hydrolysis in Non-Human Biological Systems
Lipases (EC 3.1.1.3) and esterases are enzymes that catalyze the hydrolysis of ester bonds. nih.gov Lipases are a class of serine hydrolases that act on the ester bonds in triglycerides, breaking them down into fatty acids, diglycerides, monoglycerides, and glycerol (B35011). nih.govscielo.br A key feature of lipases is their action at the interface between an insoluble substrate phase and the aqueous phase where the enzyme resides. nih.govscielo.br
This hydrolytic capability is reversible. In environments with minimal water activity, such as in organic solvents, lipases can catalyze the reverse reaction: esterification. scielo.brresearchgate.netmdpi.com This property is exploited for the synthesis of various esters, including fatty acid esters. scielo.br The hydrolysis or synthesis of esters like allyl myristate in a biological or biotechnological context would be mediated by these enzymes. For example, research has demonstrated the use of lipase (B570770) from Thermomyces lanuginosus to catalyze transesterification reactions between methyl myristate and cellulose (B213188) to create cellulose esters. researchgate.net This illustrates the capacity of lipases to act on myristate esters. researchgate.net The efficiency and direction of the reaction (hydrolysis vs. synthesis) are heavily influenced by the reaction conditions, particularly the amount of water present. researchgate.netmdpi.com
Integration into Complex Lipid Structures in Model Organisms
Once inside the cell, myristic acid does not remain as a free fatty acid for long. It is activated into its acyl-CoA form, myristoyl-CoA, which is the precursor for its integration into various complex lipids. researchgate.netmdpi.com
Glycerolipids : In rat hepatocytes, myristic acid is rapidly incorporated into triglycerides. nih.gov While the initial incorporation into triglycerides is faster for myristic acid than for palmitic acid, over longer periods, the amount of radioactivity in triglycerides and phospholipids (B1166683) becomes higher when palmitic acid is the precursor, due to the rapid oxidation and elongation of myristate. nih.gov In bovine mammary epithelial cells, myristic acid serves as a precursor for triglyceride synthesis, a key component of milk fat. mdpi.com
Sphingolipids : Myristic acid is also a substrate for the synthesis of sphingolipids. The enzyme serine palmitoyltransferase (SPT), which traditionally uses palmitoyl-CoA, can also utilize myristoyl-CoA, particularly when the SPTLC3 subunit is present in the enzyme complex. nih.gov This leads to the formation of a d16:0 sphingoid base, which is then incorporated into d16-ceramides. In cardiac muscle, these myristate-derived sphingolipids constitute a significant portion of the total dihydrosphingosine and dihydroceramide (B1258172) pools and appear to have distinct metabolic routes and functions from their palmitate-derived counterparts. nih.gov The consumption of diets enriched in myristic and palmitic acids has been shown to increase liver ceramide content in mouse models. nih.gov
Protein Acylation : Myristate is covalently attached to the N-terminal glycine (B1666218) residue of a wide range of proteins in a process called N-myristoylation. biologists.com This modification increases the protein's hydrophobicity and is crucial for membrane association and subcellular trafficking of many signaling proteins. biologists.com
Interactions within Non-Human Metabolic Networks (e.g., Phorbol (B1677699) Myristate Acetate as an Analogous Compound in Biochemical Studies)
The introduction of a myristate moiety to a molecule can dramatically alter its biological activity, as exemplified by the well-studied compound phorbol 12-myristate 13-acetate (PMA). PMA is a phorbol ester that serves as a powerful tool in biochemical research due to its ability to mimic endogenous signaling molecules. hellobio.com
PMA is a potent activator of protein kinase C (PKC), a family of enzymes that play a central role in numerous signal transduction pathways. stemcell.comtocris.com PMA binds with high affinity to the C1 domain of most PKC isoforms, causing the enzyme to translocate from the cytosol to the cell membrane, where it becomes active. tocris.comnih.gov This activation triggers a cascade of downstream phosphorylation events.
In various non-human model systems, PMA has been shown to:
Stimulate metabolic alterations in neutrophils that mimic the cellular response to bacterial phagocytosis, including increased oxygen consumption and hexose (B10828440) monophosphate shunt activity. nih.gov
Induce the differentiation of cell lines, such as THP-1 monocytes into macrophages or stimulating hematopoietic differentiation. hellobio.comstemcell.comtocris.com
Promote hematopoietic and cardiac differentiation in mesenchymal stem cells. stemcell.com
Activate mitogen-activated protein (MAP) kinase pathways. stemcell.com
The profound and diverse biological effects of PMA, driven by the phorbol backbone but requiring the lipid esters for activity, serve as a powerful analogy for how a compound containing a myristate group can interact with and modulate critical metabolic and signaling networks within a cell. stemcell.comtocris.com
Table 2: Chemical Compounds Mentioned
Future Research Directions and Emerging Challenges in Allyl Myristate Chemistry
Development of Sustainable and Green Synthesis Routes
The drive towards environmentally benign chemical manufacturing is a central theme in modern chemistry. For allyl myristate, future research will prioritize the development of synthesis methods that align with the principles of green chemistry, such as waste prevention, atom economy, and the use of renewable resources.
A primary focus is the expanded use of biocatalysis. Enzymatic esterification, particularly using lipases, offers a highly selective and efficient route to fatty acid esters under mild conditions. wipo.intnih.gov Research into the lipase-catalyzed synthesis of myristate esters, such as isoamyl myristate and isopropyl myristate, has demonstrated high yields in solvent-free systems or green solvents. scilit.comresearchgate.netnih.gov Future work on this compound will involve screening for robust lipases, such as immobilized Candida antarctica lipase (B570770) B, and optimizing reaction parameters like temperature, molar ratio, and water removal to maximize conversion. nih.govfrontiersin.org The development of continuous processes using packed-bed reactors containing the immobilized enzyme is a key goal to enhance industrial viability and catalyst reusability. nih.gov
Another green strategy involves the synthesis of precursors from renewable feedstocks. Glycerol (B35011), a major byproduct of biodiesel production, can be converted into allyl alcohol, providing a sustainable source for one of the key reactants. nih.govki.si Similarly, myristic acid can be sourced from plant oils. Combining these bio-derived feedstocks with enzymatic catalysis represents a fully sustainable pathway to this compound. frontiersin.org Research into novel, two-step procedures that start from glycerol and a fatty acid to produce allyl esters without using allyl alcohol directly also presents a promising green alternative. nih.govacs.org
Table 1: Comparison of Potential Green Synthesis Routes for this compound
| Method | Catalyst/System | Substrates | Key Features | Potential Yield |
|---|---|---|---|---|
| Enzymatic Esterification | Immobilized Lipase (e.g., Novozym 435) | Myristic Acid + Allyl Alcohol | Mild conditions, high selectivity, reusable catalyst, solvent-free or green solvents. researchgate.netnih.gov | High (>95%) |
| Microwave-Assisted Enzymatic Synthesis | Immobilized Lipase | Myristic Acid + Allyl Alcohol | Rapid heating, reduced reaction time, potential for high conversion. scilit.comresearchgate.net | High (>95%) |
| Two-Step Synthesis from Glycerol | Chlorotrimethylsilane, then NaI | Glycerol + Myristic Acid | Avoids use of allyl alcohol directly, utilizes biodiesel byproduct. nih.govacs.org | Moderate to High |
| Transesterification | Lipase or Chemical Catalyst (e.g., Sc(OTf)₃) | Methyl Myristate + Allyl Alcohol | Versatile, can use various myristate esters as starting material. google.com | High |
Exploration of Novel Reaction Pathways and Catalytic Systems
Beyond established esterification methods, the exploration of novel reaction pathways is crucial for creating more efficient and selective syntheses. A significant area of future research involves the application of advanced transition-metal catalysis.
Recent breakthroughs in the synthesis of allylic esters using palladium and copper catalysts offer exciting possibilities. acs.orgnih.gov For instance, methods involving the palladium-catalyzed C—H oxidation of terminal olefins in the presence of carboxylic acids provide a direct route to couple the two fragments, avoiding the need for pre-functionalized substrates. nih.gov Another advanced approach is the development of heterogeneous catalysts, such as copper complexes immobilized on supports like kaolin, which can be easily recovered and reused, enhancing the sustainability of the process. acs.org
Furthermore, biomimetic catalytic systems are emerging as a sophisticated approach. These systems use metal catalysts in combination with electron-transfer mediators to mimic biological oxidation processes, allowing for the use of molecular oxygen as the ultimate oxidant. diva-portal.orgresearchgate.netacs.org Applying such a palladium-catalyzed biomimetic aerobic oxidative coupling to myristic acid and an appropriate allyl source could lead to a highly efficient and environmentally friendly synthesis of this compound.
Table 2: Overview of Novel Catalytic Systems Applicable to this compound Synthesis
| Catalytic System | Reaction Type | Key Features | Reported Yields (for general allylic esters) |
|---|---|---|---|
| Pd(OAc)₂/Sulfoxide | Allylic C-H Oxidation | Direct coupling of olefins and carboxylic acids; high regioselectivity. nih.govmdpi.com | Up to 81% |
| Cu(I)/Chiral Oxazoline Ligands | Asymmetric Allylic Oxidation | Produces chiral esters; heterogeneous catalyst is recyclable. acs.org | Up to 95% |
| Pd(OAc)₂/Biomimetic (ETMs) | Aerobic Oxidative Coupling | Uses O₂ as the oxidant; environmentally friendly. diva-portal.orgresearchgate.net | Good selectivity |
| Ru/Pd Synergistic Catalyst | Dehydrative Allylation | Couples allylic alcohols and β-keto esters under neutral conditions. nih.gov | Up to 99% |
Design of Advanced Functional Materials with Tunable Properties
The bifunctional nature of this compound—a polymerizable allyl group attached to a long hydrophobic chain—makes it an intriguing monomer for creating advanced functional materials. fraunhofer.dehadziiteam.com Future research will focus on harnessing this structure to design polymers with precisely controlled properties.
A historical patent demonstrates that this compound can be copolymerized with maleic anhydride (B1165640) to yield clear, elastic, and fusible solid resins. nih.gov This provides a foundational concept for creating new thermoplastic materials. Modern polymer chemistry techniques can expand on this by exploring copolymerizations with a wider range of functional monomers, such as acrylates or styrenics, to tune the mechanical, thermal, and surface properties of the resulting materials. The long myristate chain is expected to act as an internal plasticizer, imparting flexibility and hydrophobicity.
The allyl group offers a platform for various polymerization techniques, including radiation-induced polymerization and controlled radical polymerization methods. dtic.milnih.gov These methods could be used to create homopolymers of this compound or block copolymers where the this compound segment provides a soft, hydrophobic block. Such amphiphilic block copolymers could self-assemble in solution to form micelles or vesicles, with potential applications in drug delivery or as nanoreactors. The investigation of thiol-ene "click" reactions with the allyl group is another promising avenue for post-polymerization modification, allowing for the attachment of various functional moieties. nih.gov
Table 3: Potential Functional Polymers Derived from this compound
| Polymer Type | Comonomer(s) | Polymerization Method | Potential Properties & Features | Potential Applications |
|---|---|---|---|---|
| Copolymer | Maleic Anhydride | Radical Polymerization | Elastic, clear, fusible, thermoplastic. nih.gov | Molding resins, coatings, adhesives. |
| Copolymer | (Meth)acrylates, Styrene | Controlled Radical Polymerization | Tunable glass transition temperature, hydrophobicity, and mechanical strength. | Specialty plastics, surface modifiers, additives. |
| Homopolymer | None | Radiation or Radical Polymerization | Waxy or soft solid, hydrophobic, low Tg. dtic.mil | Lubricants, plasticizers, wax modifiers. |
| Block Copolymer | Hydrophilic monomers (e.g., PEG-acrylate) | Living/Controlled Polymerization | Amphiphilic, self-assembly into micelles/vesicles. | Drug delivery systems, nano-emulsifiers. |
In-depth Mechanistic Studies at the Molecular and Supramolecular Levels
A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic routes and designing new ones. For this compound, this involves studying reactions at both the individual molecule (molecular) and multi-molecule (supramolecular) levels.
At the molecular level, detailed mechanistic studies of the novel catalytic systems described in section 11.2 are a key challenge. This includes investigating the kinetics and intermediates of reactions like palladium-catalyzed allylic C-H oxidation. mdpi.com Understanding whether a reaction proceeds via a π-allyl palladium intermediate and how ligands and additives influence regioselectivity is critical for rational catalyst design. mdpi.comuwindsor.ca Computational methods, such as Density Functional Theory (DFT), will be invaluable for mapping reaction pathways and transition states, as has been done for related catalytic systems. researchgate.net
At the supramolecular level, the amphiphilic character of this compound opens up fascinating research questions. rsc.orgrsc.org The interplay between its hydrophilic ester head and long hydrophobic tail could lead to self-organization into micelles or other aggregates in certain solvents. mdpi.com Such assemblies can create distinct microenvironments that may influence reaction rates and selectivities, a concept central to micellar catalysis. d-nb.info Future research could explore how the formation of these supramolecular structures affects the synthesis of this compound itself or its subsequent polymerization. Investigating the encapsulation of this compound within host molecules like cyclodextrins or other synthetic capsules could also lead to novel methods for controlling its reactivity or protecting it from oxidation. rsc.orgrsc.orgulisboa.pt
Bio-inspired Chemical Transformations and Biomimetic Systems
Nature provides a rich blueprint for efficient and selective chemical synthesis. Bio-inspired and biomimetic approaches aim to replicate the principles of enzymatic catalysis using either whole enzymes or simplified synthetic systems.
As mentioned previously, lipase-catalyzed esterification is a prime example of a bio-inspired process for synthesizing this compound. nih.govtandfonline.com Future research will not only optimize these reactions but also explore the use of lipases in more complex transformations. For example, dynamic kinetic resolution, which combines an enzymatic reaction with a chemical catalyst for in-situ racemization, could be used to produce chiral allylic esters from racemic precursors.
A more advanced frontier is the design of true biomimetic systems—synthetic molecules that mimic the function of enzymes. diva-portal.org This could involve creating a catalyst with a hydrophobic pocket that selectively binds the myristate chain and a catalytic group positioned to react with the allyl alcohol, mimicking the active site of a lipase. nih.gov Another biomimetic strategy involves replicating complex biological cascades. For example, systems that combine a palladium catalyst with electron-transfer mediators to use oxygen as an oxidant are inspired by respiratory enzymes. researchgate.netacs.org Applying these principles to this compound synthesis could lead to exceptionally efficient and sustainable processes that operate under ambient conditions. The synthesis of functionalized lignin (B12514952) polymers using a biomimetic one-pot approach with monomers like allyl acetic acid further highlights the potential of these strategies for creating complex bio-inspired materials. rsc.org
Q & A
Q. What are the standard laboratory methods for synthesizing allyl myristate, and how can purity be ensured?
this compound is typically synthesized via esterification between myristic acid (or its derivatives, such as myristoyl chloride) and allyl alcohol. A common method involves reacting myristoyl chloride with allyl alcohol under anhydrous conditions, often in the presence of a base (e.g., pyridine) to neutralize HCl byproducts . Purification is achieved through distillation or column chromatography, with purity verified via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR). Rigorous exclusion of moisture and use of inert atmospheres are critical to prevent hydrolysis of the acyl chloride intermediate .
Q. Which analytical techniques are most reliable for quantifying this compound in experimental matrices?
Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is preferred for volatile ester quantification due to high sensitivity and specificity. High-performance liquid chromatography (HPLC) with UV detection is suitable for non-volatile derivatives. For structural confirmation, Fourier-transform infrared spectroscopy (FTIR) and / NMR are essential. Reference spectral libraries, such as those from NIST, should be consulted for validation .
Q. What factors influence the stability of this compound in long-term experimental storage?
Stability is affected by temperature, light exposure, and solvent choice. Store this compound in amber glassware under inert gas (e.g., argon) at –20°C to minimize oxidative degradation. Avoid protic solvents (e.g., water, alcohols) to prevent ester hydrolysis. Regular stability testing via GC or HPLC is recommended, particularly for studies spanning months .
Advanced Research Questions
Q. How can researchers control for pH-dependent enzymatic interference when studying this compound in cellular models?
Intracellular pH fluctuations (e.g., acidification) may alter esterase activity, confounding results. Use buffered cell culture media (e.g., HEPES) to stabilize pH, and validate with fluorescent pH probes (e.g., BCECF-AM). Pre-treat cells with Na/H antiporter inhibitors (e.g., EIPA) to isolate pH effects, as demonstrated in studies with phorbol myristate acetate .
Q. What methodological approaches resolve contradictions in this compound’s cytotoxicity reported across studies?
Discrepancies often arise from variable cell lines, exposure times, and impurity profiles. Standardize protocols using:
- Certified reference materials (CRMs) for this compound.
- Cross-validation with orthogonal assays (e.g., MTT, apoptosis markers).
- Reporting detailed impurity profiles (e.g., residual allyl alcohol or myristic acid) via GC-MS. Statistical meta-analyses of existing datasets can identify confounding variables .
Q. What experimental parameters must be rigorously reported to ensure reproducibility in this compound synthesis?
Essential parameters include:
- Molar ratios of reactants (e.g., allyl alcohol:myristoyl chloride ≥1.2:1 to drive completion).
- Catalysts and solvents (e.g., pyridine for HCl scavenging, dichloromethane as solvent).
- Reaction time/temperature (e.g., 24 hours at 25°C for mild conditions).
- Purification methods (e.g., distillation at reduced pressure, silica gel chromatography). Adherence to guidelines for experimental reporting, as outlined in journals like the Beilstein Journal of Organic Chemistry, is critical .
Q. How does this compound’s reactivity impact its utility in polymer chemistry or surfactant design?
The allyl group enables radical polymerization or thiol-ene click chemistry, useful in synthesizing functionalized polymers. For surfactants, the ester’s amphiphilicity can be tuned by modifying the fatty acid chain length. Kinetic studies (e.g., time-resolved spectroscopy) reveal reaction pathways, while computational modeling (DFT) predicts regioselectivity in radical reactions .
Data Contradiction and Validation
Q. Why do spectral databases lack comprehensive reference data for this compound?
Limited entries in databases like NIST WebBook may reflect its niche research applications. Researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
